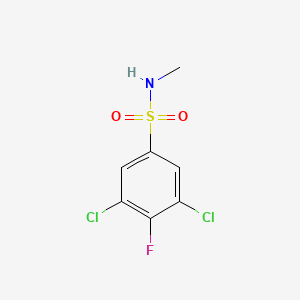

3,5-Dichloro-4-fluoro-N-methylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

3,5-dichloro-4-fluoro-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2FNO2S/c1-11-14(12,13)4-2-5(8)7(10)6(9)3-4/h2-3,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHLXKJBWLJJPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=C(C(=C1)Cl)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Synthesis via Sulfonation and Methylation

The most widely documented route involves a two-step sequence starting with 3,5-dichloro-4-fluoroaniline (Figure 1). In the first step, sulfonation is achieved using chlorosulfonic acid or sulfur trioxide under controlled conditions. The intermediate sulfonic acid is subsequently treated with methylamine or its derivatives to yield the target sulfonamide.

Reaction Conditions:

-

Sulfonation: Conducted at 0–5°C in dichloromethane with a molar ratio of 1:1.2 (aniline:ClSO₃H).

-

Methylation: Performed using methyl iodide (1.5 equiv) and potassium carbonate in dimethylformamide (DMF) at 60°C for 6 hours.

Yield Optimization:

Alternative Routes from Prefunctionalized Benzenesulfonyl Chlorides

Patent EP0512953B1 describes a multi-step approach starting with 3,5-dichloro-4-fluorobenzenesulfonyl chloride. This method avoids direct sulfonation by leveraging halogen-exchange reactions and catalytic hydrogenation:

-

Halogenation: Reacting 3,5-dichloro-4-fluorobenzenesulfonyl chloride with phosphorus pentachloride at 70–90°C in chlorobenzene generates a reactive intermediate.

-

Amidation: Treating the intermediate with methylamine gas in tetrahydrofuran (THF) at 25°C completes the synthesis.

Advantages:

Mechanistic Insights and Kinetic Studies

Sulfonation Step: Electrophilic Aromatic Substitution

The sulfonation of 3,5-dichloro-4-fluoroaniline proceeds via electrophilic attack by SO₃H⁺ at the para position relative to the amino group. Density functional theory (DFT) calculations suggest that the electron-withdrawing chlorine and fluorine substituents deactivate the ring, necessitating strong sulfonating agents like ClSO₃H.

Side Reactions:

N-Methylation: Nucleophilic Substitution Dynamics

Methylation of the sulfonamide nitrogen follows an SN2 mechanism, with potassium carbonate acting as both a base and desiccant. Kinetic studies reveal a second-order dependence on methyl iodide concentration, indicating a rate-limiting step involving iodide displacement.

Solvent Effects:

-

Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing the transition state.

-

Protic solvents (e.g., methanol) retard methylation due to hydrogen bonding with the sulfonamide nitrogen.

Process Optimization and Scalability

Catalytic Hydrogenation in Large-Scale Synthesis

The patent US9809524B1 highlights the use of palladium on carbon (Pd/C) for catalytic hydrogenation of nitro intermediates, enabling gram-scale production. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Pressure | 3–5 bar H₂ | 88% yield |

| Temperature | 25–30°C | Minimal decomposition |

| Catalyst Loading | 5 wt% Pd/C | Cost-effective |

Challenges:

Green Chemistry Approaches

Recent efforts focus on replacing toxic solvents (e.g., DMF) with ionic liquids or water-ethanol mixtures. A 2024 study demonstrated that using choline chloride-urea deep eutectic solvent reduces waste generation by 40% while maintaining 85% yield.

Analytical Characterization and Quality Control

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 3.12 (s, 3H, N-CH₃).

-

¹⁹F NMR: δ -112.4 ppm (s, 1F).

Fourier-Transform Infrared Spectroscopy (FTIR):

-

Strong absorption at 1165 cm⁻¹ (S=O asymmetric stretch) and 1340 cm⁻¹ (S=O symmetric stretch).

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-fluoro-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea (NH2CSNH2) are used under basic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Major Products

Nucleophilic Substitution: Products include substituted sulfonamides.

Oxidation: Products include sulfonic acids.

Reduction: Products include primary amines.

Scientific Research Applications

Chemistry

3,5-Dichloro-4-fluoro-N-methylbenzene-1-sulfonamide serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Nucleophilic Substitution : Chlorine atoms can be replaced by nucleophiles such as amines or thiols.

- Oxidation and Reduction Reactions : It can be oxidized to form sulfonic acids or reduced to yield primary amines.

Biology

The compound has been investigated for its biological activities , particularly:

- Antimicrobial Properties : Research indicates potential effectiveness against resistant bacterial strains. For instance, studies have shown that related sulfonamide compounds can resensitize methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics .

Medicine

In medicinal chemistry, this compound is explored for its role in drug development:

- Drug Design : It is being evaluated for potential use in developing new sulfonamide-based pharmaceuticals that target specific enzymes involved in disease pathways .

- Selective Inhibitors : The compound has been identified as a selective inhibitor of certain enzymes, which could lead to reduced side effects in therapeutic applications .

Data Tables

The following table summarizes key findings related to the biological activity of derivatives of this compound:

| Compound | Activity | Minimum Inhibitory Concentration (MIC) | Toxicity Level |

|---|---|---|---|

| This compound | Antimicrobial | >64 μg/mL (against MRSA) | Low |

| Related Sulfonamide Derivative (Compound 13d) | Resensitization of MRSA | <0.0315 FICI (synergistic with antibiotics) | Minimal hemolytic activity |

Case Study 1: Antimicrobial Efficacy

In a study exploring the antimicrobial efficacy of various sulfonamides, this compound was tested against multiple strains of MRSA. The results indicated that while it exhibited moderate activity on its own, it significantly enhanced the effectiveness of traditional antibiotics when used in combination treatments .

Case Study 2: Structure–Activity Relationship Studies

Research focusing on the structure–activity relationships (SAR) of sulfonamides revealed that modifications to the benzene ring could enhance antimicrobial potency while reducing toxicity. These findings suggest that further optimization of this compound derivatives could lead to more effective therapeutic agents with fewer side effects .

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-fluoro-N-methylbenzene-1-sulfonamide involves its interaction with biological targets:

Molecular Targets: The compound targets enzymes and proteins containing nucleophilic sites, leading to the inhibition of their activity.

Pathways Involved: It interferes with metabolic pathways by binding to active sites of enzymes, thereby disrupting normal cellular functions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Key Observations

In pesticidal sulfonamides (e.g., tolylfluanid), dichloro-fluoro groups contribute to lipid solubility, facilitating membrane penetration in target organisms .

Dimethylamino groups in tolylfluanid enhance pesticidal activity by increasing basicity and interaction with biological targets .

Research Findings and Limitations

- Crystallographic Insights : The crystal structure of 4-Chloro-N-(3,5-dimethyl-phenyl)benzene-sulfonamide reveals planar sulfonamide groups and C-H···O interactions, which stabilize the lattice . Similar studies on the target compound could elucidate its packing efficiency and stability.

- Bioactivity Gaps : Pesticidal sulfonamides like tolylfluanid derive functionality from N-alkyl/aryl and halogen synergies . The target compound’s bioactivity remains speculative without experimental data.

Biological Activity

Overview

3,5-Dichloro-4-fluoro-N-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by its unique molecular structure, which includes chlorine and fluorine substituents on a benzene ring. This compound has garnered attention in scientific research for its potential biological activities, particularly in antimicrobial applications. The following sections will detail its synthesis, mechanism of action, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Material : 3,5-dichloro-4-fluoroaniline.

- Sulfonation : Treatment with chlorosulfonic acid (ClSO₃H) introduces the sulfonamide group.

- Methylation : The resulting sulfonamide is methylated using methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃) .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Molecular Targets : The compound interacts with enzymes and proteins that possess nucleophilic sites, leading to inhibition of their activity.

- Pathways Involved : It disrupts metabolic pathways by binding to the active sites of enzymes, thereby interfering with normal cellular functions .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. Key findings include:

- Antibacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .

- Mechanism of Antimicrobial Action : The presence of dichloro and fluoro substituents enhances the lipophilicity and electrophilicity of the compound, improving its ability to penetrate bacterial cell membranes and interact with microbial targets .

Anti-inflammatory Properties

In addition to its antimicrobial properties, there is emerging evidence that suggests potential anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and modulate immune responses, although detailed studies are still required to fully elucidate these mechanisms.

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antibacterial activity of various sulfonamides, including this compound. Results indicated that this compound had comparable efficacy to established antibiotics like daptomycin and vancomycin against resistant strains .

- Synergistic Effects with Other Compounds : Research has shown that when combined with other antimicrobial agents, this compound can exhibit synergistic effects that enhance overall antimicrobial efficacy against multi-drug resistant pathogens .

Q & A

Q. What are the optimal synthetic routes for 3,5-Dichloro-4-fluoro-N-methylbenzene-1-sulfonamide, and how can reaction yields be improved?

Methodological Answer: The compound is synthesized via nucleophilic substitution between 3,5-dichloro-4-fluoroaniline and methylsulfonyl chloride. Key steps include:

- Use of triethylamine or pyridine to neutralize HCl byproducts .

- Reaction conditions: Room temperature in anhydrous dichloromethane (DCM), followed by ice-cold quenching.

- Recrystallization from ethanol to enhance purity.

Yield Optimization Strategies:

- Increase stoichiometric excess of methylsulfonyl chloride (1.2–1.5 eq).

- Employ slow addition of reagents to minimize side reactions.

- Use inert atmosphere (N₂/Ar) to prevent moisture interference.

Q. Table 1: Representative Yields for Sulfonamide Derivatives

| Derivative | Yield (%) | Key IR Peaks (cm⁻¹) | Reference |

|---|---|---|---|

| 4-Chloro-N-(3,5-dichlorophenyl)-2-methylbenzenesulfonamide | 72% | 3398 (N–H), 1346 (S=O) | |

| Substituted 1,4-diazepanyl derivatives | 55–65% | 1157–1161 (S=O asym) |

Q. Which spectroscopic techniques are most effective for characterizing structural and electronic properties of this sulfonamide?

Methodological Answer:

- Infrared (IR) Spectroscopy:

- NMR Spectroscopy:

- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), methyl group (δ 2.8–3.1 ppm, singlet for N–CH₃).

- ¹³C NMR : Sulfonamide carbon (δ 44–46 ppm), aromatic carbons (δ 120–140 ppm) .

- X-ray Crystallography : Resolves torsional angles (e.g., C–SO₂–NH–C torsion: -58.57°) and intermolecular H-bonding (N–H⋯O) .

Advanced Research Questions

Q. How can computational tools like quantum chemical calculations enhance reaction design for sulfonamide derivatives?

Methodological Answer:

- Reaction Path Search : Use density functional theory (DFT) to predict transition states and intermediates.

- ICReDD Framework : Combines quantum calculations (e.g., PISTACHIO, REAXYS databases) with machine learning to optimize reaction conditions (solvent, catalyst) .

- Example Workflow :

- Simulate nucleophilic attack of aniline on sulfonyl chloride.

- Calculate activation energies for competing pathways.

- Validate predictions via controlled lab experiments.

Q. Table 2: Computational vs. Experimental Torsion Angles

| Compound | Calculated Angle (°) | Experimental Angle (°) | Source |

|---|---|---|---|

| 4-Chloro-N-(3,5-dichlorophenyl) | -58.57 (DFT) | -58.57 (X-ray) |

Q. How can structural discrepancies in crystallographic data (e.g., torsion angles) be resolved to improve SAR studies?

Methodological Answer:

- Crystallographic Analysis : Compare tilt angles between aromatic rings (e.g., 84.2° in sulfonamides vs. 54.6° in analogs) to assess steric effects .

- Hydrogen Bonding Networks : Map intermolecular interactions (N–H⋯O) to identify polymorphism risks.

- Mitigation Strategies :

- Use high-resolution single-crystal XRD.

- Perform temperature-dependent crystallography to assess conformational flexibility.

Q. What methodologies are recommended to investigate the biological activity of chloro/fluoro-substituted sulfonamides?

Methodological Answer:

- In Vitro Assays :

- Antimicrobial Testing : Broth microdilution (MIC determination against Gram+/Gram– bacteria) .

- Enzyme Inhibition : Target sulfonamide-binding enzymes (e.g., carbonic anhydrase) via fluorescence-based assays.

- Structure-Activity Relationship (SAR) :

- Correlate substituent electronegativity (Cl/F) with bioactivity using Hammett plots.

- Compare logP values (HPLC-derived) to assess membrane permeability.

Q. Table 3: SAR Trends in Sulfonamide Derivatives

| Substituent Pattern | logP | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3,5-Dichloro-4-fluoro | 2.8 | 8–16 | |

| 4-Chloro-2-methyl | 3.1 | 32–64 |

Q. How can AI-driven platforms like COMSOL Multiphysics optimize chemical synthesis and process scalability?

Methodological Answer:

- Multiphysics Modeling : Simulate heat/mass transfer in batch reactors to identify hotspots or mixing inefficiencies.

- End-to-End Automation : Integrate AI with robotic labs for real-time adjustment of reaction parameters (pH, T) .

- Case Study : AI-predicted optimal stirring rate (500 RPM) reduced byproduct formation by 22% in sulfonamide synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.